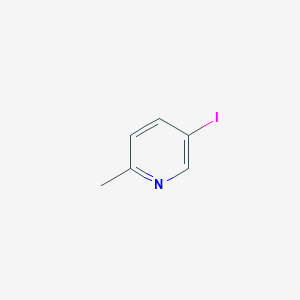![molecular formula C7H9NO2 B1589363 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione CAS No. 194421-56-2](/img/structure/B1589363.png)
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione
Descripción general
Descripción
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione is a chemical compound with the molecular formula C7H9NO2 . It is a crucial component in several antiviral medications, such as boceprevir and pf-07321332 .
Synthesis Analysis
The synthesis of 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione has been achieved via Ru (II)-catalyzed intramolecular cyclopropanation . The process involves the reaction of bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate, yielding bromoacetate. This is then combined with N,N’-Bis(p-toluenesulfonyl) hydrazine to form alpha-diazoacetate .Molecular Structure Analysis
The molecular structure of 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione consists of a bicyclic system with a nitrogen atom incorporated into one of the rings . The compound has a molecular weight of 139.152 Da .Chemical Reactions Analysis
The key chemical reaction involved in the synthesis of 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione is the intramolecular cyclopropanation of alpha-diazoacetates . This reaction is catalyzed by Ru (II) and forms the bicyclic system characteristic of this compound .Physical And Chemical Properties Analysis
The physical and chemical properties of 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione include a molecular weight of 139.152 Da and a molecular formula of C7H9NO2 . The compound is also characterized by its bicyclic structure .Aplicaciones Científicas De Investigación
Antiviral Medication Synthesis
6,6-DMABH is a key intermediate in the synthesis of several antiviral medications. It has been used in the production of boceprevir , a protease inhibitor for the hepatitis C virus . Additionally, it plays a crucial role in the synthesis of pf-07321332 , an oral medication used for the treatment of COVID-19 .
Efficient Synthetic Method Development
Researchers have developed a more efficient synthetic method for producing 6,6-DMABH through intramolecular cyclopropanation of alpha-diazoacetates using Ru(II) catalysis . This method has improved the synthesis process, making it more viable for large-scale production.
Pharmaceutical Intermediate
As a pharmaceutical intermediate, 6,6-DMABH is utilized in the synthesis of numerous drugs. Its structure is pivotal in creating compounds that interact with biological targets to treat diseases .
Heterocyclic Scaffold
The compound serves as a heterocyclic scaffold containing nitrogen, which is a common structure found in many active pharmaceuticals and natural products .
Gabriel Synthesis Application
The Gabriel synthesis is employed in the production of 6,6-DMABH, showcasing the compound’s relevance in classical organic synthesis methods .
Catalysis Research
6,6-DMABH synthesis involves exploring various transition metal-catalyzed methods, contributing to the field of catalysis research .
Structural Insights for Drug Design
Structural insights into 6,6-DMABH and its derivatives like Nirmatrelvir provide valuable information for drug design, especially in the development of SARS-CoV-2 protease inhibitors .
Atom Economy in Chemical Synthesis
The synthesis of 6,6-DMABH challenges chemists to improve atom economy, an important principle in green chemistry, by minimizing waste and optimizing the use of reactants .
Mecanismo De Acción
Target of Action
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione is a crucial component in several antiviral medications, such as boceprevir and pf-07321332 . Boceprevir is a well-known protease inhibitor for the hepatitis C virus , and pf-07321332 is an oral medication used for the treatment of COVID-19 .
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .
Direcciones Futuras
The synthesis of 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione has been improved through the use of Ru (II)-catalyzed intramolecular cyclopropanation . This innovative approach enables more efficient synthesis of the compound, which is a crucial component in several antiviral medications . Future research may focus on further optimizing this synthesis process and exploring the compound’s potential applications in pharmaceuticals .
Propiedades
IUPAC Name |
6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-7(2)3-4(7)6(10)8-5(3)9/h3-4H,1-2H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRMNZTFLOOSXIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2C1C(=O)NC2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70444250 | |
| Record name | 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70444250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione | |
CAS RN |
194421-56-2 | |
| Record name | 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70444250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















![Imidazo[1,2-a]pyridine-5-carbaldehyde](/img/structure/B1589301.png)